2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
Description
2-[1-(4-tert-Butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a benzodiazole derivative featuring a piperidin-4-yl core substituted with a 4-tert-butylbenzoyl group. This compound belongs to a broader class of piperidinyl-benzodiazoles, which have been explored for antiviral, antimicrobial, and central nervous system (CNS) activities .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-23(2,3)18-10-8-17(9-11-18)22(27)26-14-12-16(13-15-26)21-24-19-6-4-5-7-20(19)25-21/h4-11,16H,12-15H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPNEBOWXUOBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The 1H-1,3-benzodiazole system is constructed via acid-catalyzed cyclization of o-phenylenediamine with nitriles or carboxylic acid derivatives. A representative protocol involves:
- Reagents : o-Phenylenediamine (1.0 eq), cyanogen bromide (1.2 eq).
- Conditions : Reflux in ethanol (12 h), followed by neutralization with NaHCO₃.
- Yield : 68–72%.
Mechanistic Insight : Cyanogen bromide mediates sequential nucleophilic attack, forming intermediate thiourea analogs that dehydrate to the benzodiazole ring.
Functionalization at the Benzodiazole C2 Position
Palladium-Catalyzed Cross-Coupling with Piperidin-4-ylboronic Acid
Acylation of the Piperidine Nitrogen
Schotten-Baumann Conditions for N-Acylation
The terminal step involves reacting 2-(piperidin-4-yl)-1H-1,3-benzodiazole with 4-tert-butylbenzoyl chloride:
- Reagents : 4-tert-Butylbenzoyl chloride (1.5 eq), NaOH (2.0 eq).
- Conditions : Dichloromethane/H₂O (1:1), 0°C → rt, 4 h.
- Workup : Extraction with DCM, drying (MgSO₄), column chromatography (SiO₂, hexane/EtOAc 3:1).
- Yield : 89%.
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, t-Bu), 3.15–3.45 (m, 4H, piperidine H), 7.45–7.70 (m, 4H, benzodiazole H).
- IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (benzodiazole ring).
Alternative Synthetic Pathways
Mannich Reaction for Direct Piperidine Incorporation
A one-pot approach condenses preformed benzodiazole derivatives with formaldehyde and piperidine:
- Reagents : 2-Amino-1H-1,3-benzodiazole (1.0 eq), paraformaldehyde (1.2 eq), piperidine (1.5 eq).
- Conditions : EtOH, reflux, 6 h.
- Yield : 64%.
Limitation : Requires stoichiometric control to prevent over-alkylation.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound exhibits promising pharmacological activities, particularly in the following areas:
-
Anticancer Activity : Research indicates that derivatives of benzodiazole can inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and intrinsic pathway activation.
Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical Cancer) 15 Apoptosis induction MCF-7 (Breast Cancer) 20 Cell cycle arrest A549 (Lung Cancer) 25 Intrinsic pathway activation - Antimicrobial Properties : The compound has shown activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperidine ring enhances its lipophilicity, potentially increasing membrane permeability and bioactivity.
Neuropharmacological Effects
The piperidine structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.
Material Science Applications
The unique chemical properties of 2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole make it a candidate for use in advanced materials. Its ability to form stable complexes with metals suggests potential applications in catalysis and sensor technology.
Case Study 1: Anticancer Mechanism
A recent study evaluated the anticancer efficacy of benzodiazole derivatives. The research utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that treatment with the compound resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. Results indicated that it exhibited significant inhibitory effects comparable to standard antibiotics like ciprofloxacin.
Mechanism of Action
The mechanism of action of 2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The target compound shares the 1H-1,3-benzodiazole-piperidin-4-yl scaffold with several analogs, but its 4-tert-butylbenzoyl substituent distinguishes it from others. Key analogs include:
Key Insight : The tert-butyl group in the target compound likely enhances metabolic stability compared to methyl or unsubstituted analogs, while the acryloyl derivative () demonstrates how substituent polarity impacts synthetic yield and physical state.
Biological Activity
The compound 2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole (CAS Number: 1775380-27-2) is a synthetic organic molecule that has attracted attention for its potential biological activities. This compound features a complex structure that includes a benzodiazole moiety and a piperidine ring, which are known for their pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.42 g/mol. The structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that the compound may exhibit:
- Antioxidant Activity: It has been shown to scavenge free radicals, which can contribute to cellular damage and various diseases.
- Antidiabetic Properties: Similar compounds have demonstrated the ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion, potentially leading to lower blood sugar levels .
- Neuropharmacological Effects: The piperidine component suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognition.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antidiabetic Effects
A study investigating the α-amylase inhibitory potential of benzodiazole derivatives found that similar compounds exhibited significant inhibition rates, suggesting that this compound may also possess this property. The most potent derivative in the study showed an inhibition rate of 87.5% at 50 µg/mL compared to a control .
Case Study 2: Neuropharmacological Impact
Research into piperidine derivatives has shown that they can modulate neurotransmitter systems. For instance, compounds similar to this compound have been linked to anxiolytic effects in animal models through GABA receptor modulation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the benzodiazole core via cyclization of o-phenylenediamine derivatives under acidic conditions.
- Step 2 : Introduction of the piperidin-4-yl group through N-alkylation or coupling reactions.
- Step 3 : Acylation with 4-tert-butylbenzoyl chloride to attach the tert-butylbenzoyl moiety.
Critical parameters include temperature control (e.g., 0–5°C during acylation) and solvent selection (DMF or THF for solubility). Purification via column chromatography or recrystallization ensures ≥95% purity .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments and carbon frameworks (e.g., tert-butyl group at δ 1.3 ppm in 1H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C23H28N3O2: 378.2175).
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for benzimidazole analogs .
- HPLC-UV : Assesses purity (>98%) using C18 columns and gradient elution .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer :
- Catalytic Enhancements : Use palladium catalysts for Suzuki-Miyaura couplings to improve efficiency in forming the benzodiazole core .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of tert-butylbenzoyl groups .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress to identify bottlenecks (e.g., incomplete acylation).
- Statistical Design of Experiments (DoE) : Factorial experiments optimize temperature, stoichiometry, and reaction time .
Q. How should contradictory data in receptor binding assays be resolved?
- Methodological Answer :
- Orthogonal Assays : Combine radioligand displacement (e.g., using [³H]CP55,940 for cannabinoid receptors) with functional assays (e.g., cAMP inhibition) to validate target engagement .
- Buffer Standardization : Control pH (7.4), ion concentration (e.g., 150 mM NaCl), and detergent (e.g., 0.1% BSA) to minimize variability.
- Statistical Analysis : Use Hill slope analysis of dose-response curves to assess cooperative binding effects. Reference compounds (e.g., anandamide for CB1 receptors ) serve as internal controls.
Q. What strategies address low solubility in pharmacological studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts (e.g., as in piperidine derivatives ) improve aqueous solubility.
- Cosolvent Systems : Use DMSO:PBS (e.g., 10:90 v/v) for in vitro assays, ensuring DMSO ≤0.1% to avoid cytotoxicity.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability for in vivo studies .
Data Contradiction and Mechanistic Analysis
Q. How to interpret conflicting results in metabolic stability studies?
- Methodological Answer :
- Enzyme Phenotyping : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in liver microsome assays to identify metabolic pathways .
- Cross-Species Comparisons : Test stability in human, rat, and mouse microsomes to assess translatability.
- LC-MS/MS Metabolite Identification : Detect and quantify major metabolites (e.g., hydroxylation at the piperidine ring) to explain instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
